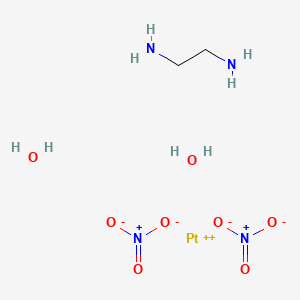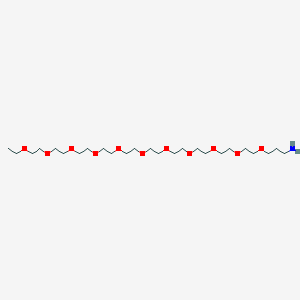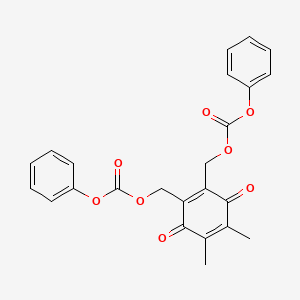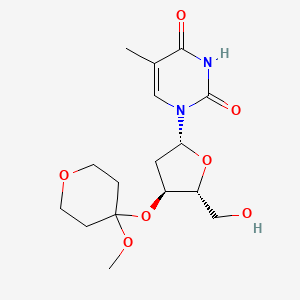
3'-O-(4-Methoxyoxan-4-yl)thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-(4-Methoxyoxan-4-yl)thymidine is a chemical compound that belongs to the class of modified nucleosides It is derived from thymidine, a nucleoside that is a building block of DNA This compound is characterized by the presence of a methoxyoxan group attached to the 3’ position of the thymidine molecule
准备方法
The synthesis of 3’-O-(4-Methoxyoxan-4-yl)thymidine typically involves the modification of thymidine through a series of chemical reactions. One common synthetic route includes the protection of the hydroxyl groups of thymidine, followed by the introduction of the methoxyoxan group at the 3’ position. The reaction conditions often involve the use of protecting groups, such as dimethoxytrityl (DMT), and reagents like methoxyoxan-4-yl chloride. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
化学反应分析
3’-O-(4-Methoxyoxan-4-yl)thymidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyoxan group to other functional groups.
Substitution: The methoxyoxan group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学研究应用
3’-O-(4-Methoxyoxan-4-yl)thymidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.
Biology: This compound is utilized in studies involving DNA replication and repair mechanisms.
Industry: It is used in the production of diagnostic tools and as a reagent in various biochemical assays.
作用机制
The mechanism of action of 3’-O-(4-Methoxyoxan-4-yl)thymidine involves its incorporation into DNA, where it can interfere with normal nucleic acid metabolism. The methoxyoxan group can cause steric hindrance, affecting the binding of enzymes involved in DNA replication and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid synthesis .
相似化合物的比较
3’-O-(4-Methoxyoxan-4-yl)thymidine can be compared to other modified nucleosides such as:
5-Methyluridine: Similar in structure but lacks the methoxyoxan group.
5-Fluorouridine: Contains a fluorine atom instead of the methoxyoxan group.
属性
CAS 编号 |
50621-84-6 |
|---|---|
分子式 |
C16H24N2O7 |
分子量 |
356.37 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H24N2O7/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)24-13)25-16(22-2)3-5-23-6-4-16/h8,11-13,19H,3-7,9H2,1-2H3,(H,17,20,21)/t11-,12+,13+/m0/s1 |
InChI 键 |
BHZYBLNCCHCREE-YNEHKIRRSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC3(CCOCC3)OC |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OC3(CCOCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


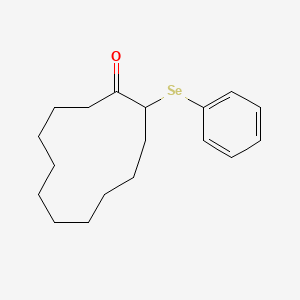
![S-methyl N-[amino(methylsulfanyl)methylidene]carbamothioate](/img/structure/B14656661.png)

![[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-3(5H)-thione](/img/structure/B14656676.png)
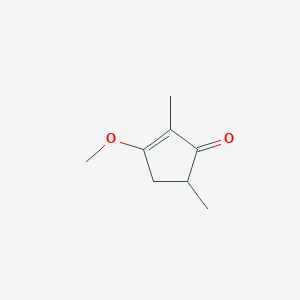
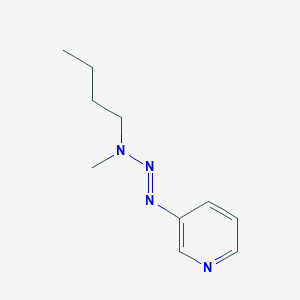
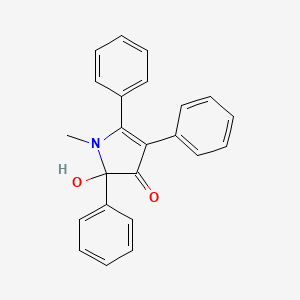
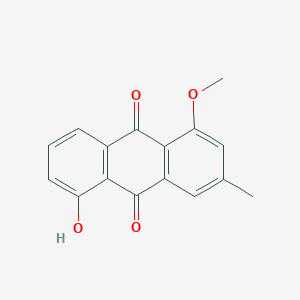
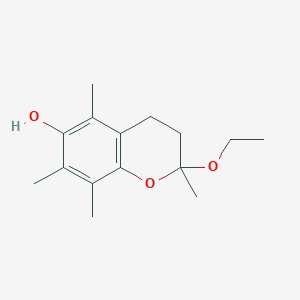
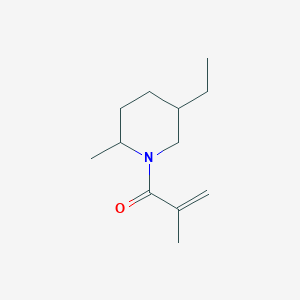
![O-Ethyl O-[2-(methanesulfinyl)ethyl] methylphosphonothioate](/img/structure/B14656712.png)
